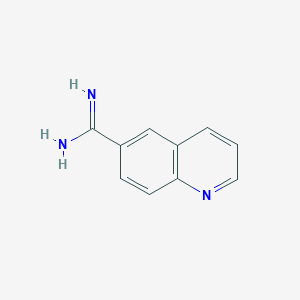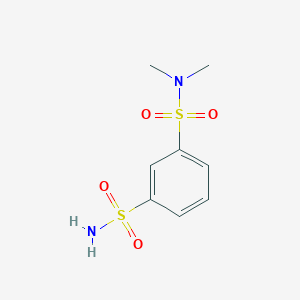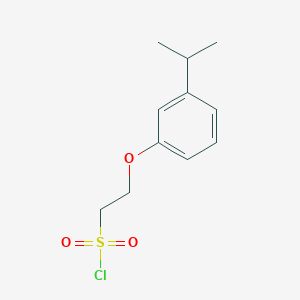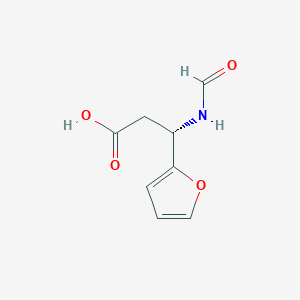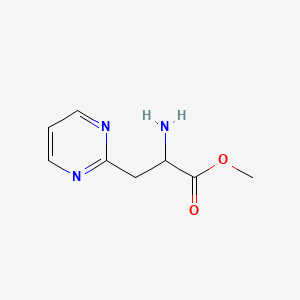![molecular formula C11H12ClF3N2 B13615909 1-[2-Chloro-6-(trifluoromethyl)phenyl]piperazine CAS No. 1211533-30-0](/img/structure/B13615909.png)
1-[2-Chloro-6-(trifluoromethyl)phenyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Chloro-6-(trifluoromethyl)phenyl]piperazine is a chemical compound that belongs to the class of phenylpiperazines. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-6-(trifluoromethyl)phenyl group. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-[2-Chloro-6-(trifluoromethyl)phenyl]piperazine typically involves the reaction of 2-chloro-6-(trifluoromethyl)aniline with piperazine. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-[2-Chloro-6-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted phenylpiperazines.
Wissenschaftliche Forschungsanwendungen
1-[2-Chloro-6-(trifluoromethyl)phenyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1-[2-Chloro-6-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-[2-Chloro-6-(trifluoromethyl)phenyl]piperazine can be compared with other phenylpiperazines such as:
1-(3-Trifluoromethylphenyl)piperazine: Similar in structure but with different substitution patterns, leading to variations in chemical and biological properties.
1-(2-Chloro-4-trifluoromethylphenyl)piperazine: Another closely related compound with distinct reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Eigenschaften
CAS-Nummer |
1211533-30-0 |
|---|---|
Molekularformel |
C11H12ClF3N2 |
Molekulargewicht |
264.67 g/mol |
IUPAC-Name |
1-[2-chloro-6-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C11H12ClF3N2/c12-9-3-1-2-8(11(13,14)15)10(9)17-6-4-16-5-7-17/h1-3,16H,4-7H2 |
InChI-Schlüssel |
QDYIRDMLQFMTOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=C(C=CC=C2Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


